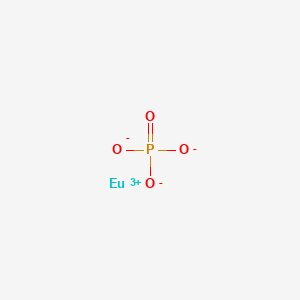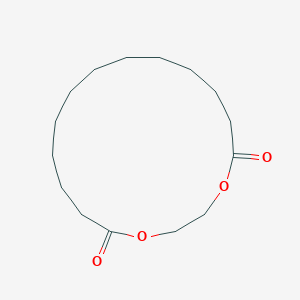
磷酸铕(3+)
描述
Europium(III) phosphate is one of the phosphates of europium, with the chemical formula of EuPO4 . Other phosphates include europium(II) phosphate (Eu3(PO4)2) and europium(II,III) phosphate (Eu3Eu(PO4)3) .
Synthesis Analysis
Europium phosphate can be produced by the sol-gel method of europium(III) oxide . First, europium(III) oxide is dissolved in an equimolar amount of nitric acid, and then an excess of 10% phosphoric acid is added . The process also requires the addition of ammonia to adjust the pH to 4 and form a gel, which is then washed with water and heated to 1200 °C for a day .Molecular Structure Analysis
Europium(III) phosphate is isotypic to CePO4 and crystallizes in the monazite structure type, in the space group P21/n (no. 14, position 2) with the lattice parameters a = 668.13(10), b = 686.18(9), c = 634.91(8) pm and β = 103.96(1)° with four formula units per unit cell .Physical And Chemical Properties Analysis
Europium(III) phosphate is a colorless solid . It has a molar mass of 246.934 g·mol−1 . The density of Europium(III) phosphate is 5.81 g·cm−3 . It is insoluble in water . Its heat capacity is 111.5 J/mol·K at 298.15 K , and its bulk modulus is 159(2) GPa .科学研究应用
稀释磷酸盐中的结构探针:铕(III) 发射被用作稀释的双磷酸盐中的结构探针,有助于确定金属位点的数量及其对称性 (Szuszkiewicz 等人,2002)。
发光药物载体:掺杂铕的无定形磷酸钙多孔纳米球已被开发用于发光药物载体的应用,显示出生物相容性和持续的药物释放曲线 (陈等人,2011)。
磷酸盐检测的灵敏发光探针:铕-四环素复合物已被用作生物和生化系统中磷酸盐检测的灵敏发光探针 (Duerkop 等人,2006)。
生物探针:掺杂铕的焦磷酸钙已被探索作为发光生物探针,在活细胞成像中提供潜在应用 (Doat 等人,2005)。
生物磷灰石纳米颗粒中的光致发光:掺杂铕的磷灰石磷酸钙已被合成作为仿生材料,由于其光稳定的发光而显示出作为生物探针的潜力 (Doat 等人,2004)。
环境监测的荧光探针:经过调整的铕碳点已被开发为一种开-关荧光探针,有效用于人工湿地等复杂环境中的磷酸盐检测 (Zhao 等人,2011)。
用于磷酸盐和 Fe3+ 离子检测的双发光传感器:基于铕的金属-有机骨架已被用作双传感器,用于选择性检测水性介质中的磷酸根阴离子和 Fe3+ 离子 (Rao & Mandal, 2018)。
有机-无机杂化物的形成:已探索合成有机磷酸盐和酰胺磷酸酯配合物以创建有机-无机杂化物 (Zdravkov 等人,2012)。
生物液体中磷酸盐的选择性检测:已开发出铕-吡啶二羧酸-腺嘌呤纳米探针,用于选择性检测生物液体中的磷酸盐,为医学诊断提供了潜力 (Zhao 等人,2020)。
环境应用中的磷酸盐传感:已证明基于铕的配位聚合物纳米球是有效的磷酸盐传感荧光探针,这对于监测水质和富营养化的预警非常重要 (Song 等人,2017)。
属性
IUPAC Name |
europium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZTHUWRRLWOA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928975 | |
| Record name | Europium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium phosphate | |
CAS RN |
13537-10-5 | |
| Record name | Europium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can europium(III) phosphate be used for high-temperature thermometry?
A: Yes, research suggests that single crystals of europium(III) phosphate can function as high-temperature thermometers. [] This is based on the temperature-dependent luminescence of europium(III) ions (Eu3+). Specifically, by analyzing the intensity ratio between defect emission from the host lattice and Eu3+ 5D0,1 7FJ transitions upon excitation at 338 nm, the temperature sensing range can extend up to at least 865 K. [] This method offers a resolution of <1 K with excellent reproducibility. []
Q2: What influences the temperature sensing range of europium(III) phosphate?
A: The temperature sensing range of europium(III) phosphate is influenced by the excitation wavelength used. [] Studies have shown that excitation at different wavelengths, such as 365 nm (intraconfigurational 4f2 excitation), 338 nm (defect excitation), and 254 nm (O2- → Eu3+ charge-transfer excitation), results in varying temperature dependencies of the emission intensity. [] This difference arises from the distinct coupling schemes between the lanthanoid and defect emission from the host lattice at each excitation wavelength. []
Q3: Beyond temperature sensing, are there other applications for europium(III) phosphate's luminescent properties?
A3: While the provided research focuses on temperature sensing, the luminescent properties of europium(III) phosphate, stemming from the Eu3+ ions, make it potentially suitable for other applications. These could include:
Q4: What is known about the different structural forms of europium(III) phosphate?
A: Research indicates that europium(III) phosphate can exist in both crystalline and amorphous forms. [] While the provided abstracts lack specific details on these structures, the crystallization process of europium(III) phosphate, involving intermediate modifications, has been studied. [] Further research exploring the specific crystal structures, including analysis through techniques like X-ray diffraction, would be beneficial.
Q5: How does the presence of other elements like calcium or strontium influence europium(III) phosphate?
A: The inclusion of elements like calcium or strontium can impact the crystal chemistry and phase formation in systems containing europium(III) phosphate. [, ] For instance, the formation of calcium-substituted europium(III) phosphate monohydrate from phosphoric acid solutions has been reported. [] Additionally, research has explored phases related to the α-potassium sulfate structure within the sodium phosphate-strontium phosphate-europium(III) phosphate system. [] Understanding these interactions is crucial for tailoring the properties of europium(III) phosphate for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















